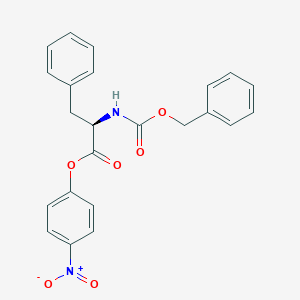

Z-D-Phe-onp

Description

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENQUPLPBPLGU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173923 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-85-0 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Z-D-Phe-ONp)

Introduction

N-benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester, commonly abbreviated as Z-D-Phe-ONp, is a pivotal reagent in the field of synthetic peptide chemistry. As an activated ester of the N-protected amino acid D-phenylalanine, it serves as a highly efficient acylating agent for the introduction of the Z-D-Phe moiety into a growing peptide chain. The incorporation of a p-nitrophenyl group creates a good leaving group, facilitating nucleophilic attack by the free amino group of another amino acid or peptide under mild conditions. This guide provides a comprehensive technical overview of the properties, synthesis, and application of Z-D-Phe-ONp for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

Z-D-Phe-ONp is a stable, crystalline solid that can be readily handled and stored under appropriate conditions. Its core structure consists of the D-enantiomer of phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester.

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₂₀N₂O₆ | [1] |

| Molecular Weight | 420.41 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] (Analogue) |

| Melting Point | Expected range: 125-135 °C | [2] (Analogue) |

| Optical Rotation [α] | Expected to be equal in magnitude and opposite in sign (negative) to the L-enantiomer. Value is solvent and concentration dependent. | [3][4] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate; Insoluble in water. | [5] |

| CAS Number | Not explicitly found for D-enantiomer. (L-enantiomer is 2578-84-9) | [1] |

Synthesis of Z-D-Phe-ONp: Mechanism and Protocol

The synthesis of Z-D-Phe-ONp is typically achieved through the activation of the parent N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). One of the most effective methods involves the use of a coupling agent that facilitates the esterification with p-nitrophenol. A common and efficient laboratory-scale synthesis utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), or via reaction with a pre-formed activating agent.

Causality of Reagent Choice

-

Z-D-Phe-OH (Starting Material): The benzyloxycarbonyl (Z) group is a robust, urethane-type protecting group that prevents self-coupling (polymerization) of the amino acid during activation and subsequent coupling reactions. It is stable to the basic conditions often used for peptide coupling and can be cleanly removed by hydrogenolysis.

-

p-Nitrophenol: This phenol derivative is chosen for two primary reasons. First, its hydroxyl group is a moderately good nucleophile for the esterification reaction. Second, and more importantly, the resulting p-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the phenoxide oxygen through resonance. This "activation" of the carboxyl group is the core principle behind its utility.[6]

-

Coupling Agent (e.g., DCC): N,N'-Dicyclohexylcarbodiimide is a powerful dehydrating agent. It reacts with the carboxylic acid of Z-D-Phe-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to immediate nucleophilic attack by the hydroxyl group of p-nitrophenol, forming the desired ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.

Synthetic Workflow Diagram

Caption: General workflow for the DCC-mediated synthesis of Z-D-Phe-ONp.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for synthesizing activated esters.[7]

-

Preparation: In a round-bottom flask, dissolve N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) (1.0 eq) and p-nitrophenol (1.05 eq) in a suitable anhydrous solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of amino acid derivative).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to minimize potential side reactions and racemization.

-

Coupling Agent Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (approx. 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Workup - DCU Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate or DCM to recover any trapped product.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% citric acid solution (to remove any unreacted base if used), saturated sodium bicarbonate solution (to remove unreacted p-nitrophenol and Z-D-Phe-OH), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure Z-D-Phe-ONp as a white crystalline solid.

Application in Peptide Synthesis

The primary application of Z-D-Phe-ONp is as a building block in solution-phase and solid-phase peptide synthesis (SPPS). The activated p-nitrophenyl ester readily reacts with the nucleophilic N-terminal amino group of a free amino acid or a resin-bound peptide to form a new peptide bond.[8][9]

Mechanism of Peptide Coupling

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the free amino group attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable p-nitrophenoxide anion as the leaving group and forming the new amide (peptide) bond.

Peptide Coupling Workflow Diagram

Caption: Workflow of a peptide bond formation using Z-D-Phe-ONp.

Self-Validating Protocol for Peptide Coupling

-

Reactant Preparation: Dissolve the N-terminal-free peptide or amino acid ester (1.0 eq) in an appropriate solvent (e.g., DMF). If the amine is present as a hydrochloride or TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIEA) (1.1 eq) to liberate the free amine.

-

Coupling: Add Z-D-Phe-ONp (1.2-1.5 eq) to the solution.

-

Monitoring: The reaction can be monitored by the appearance of a yellow color from the released p-nitrophenoxide anion. For a more rigorous check, thin-layer chromatography (TLC) or HPLC can be used to track the disappearance of the starting materials. A qualitative ninhydrin test can confirm the consumption of the free primary amine; the test will turn from positive (blue/purple) to negative (colorless/yellow) upon completion.

-

Completion: The reaction is typically complete within 2-24 hours at room temperature.

-

Purification: The resulting protected peptide is purified using standard chromatographic techniques to remove excess reagents and the p-nitrophenol byproduct.

Predicted Analytical & Spectroscopic Data

While specific experimental spectra for Z-D-Phe-ONp are not widely published, the expected characteristics can be reliably predicted based on its constituent functional groups.

¹H NMR Spectroscopy

-

Aromatic Protons: Multiple signals between δ 7.0-8.3 ppm. The protons of the p-nitrophenyl group are expected as two distinct doublets around δ 7.3 and δ 8.2 ppm. The protons from the phenylalanine side chain and the benzyloxycarbonyl group will appear in the δ 7.0-7.4 ppm region.[10][11]

-

Benzyloxy CH₂: A singlet around δ 5.1 ppm.

-

α-CH (Phe): A multiplet around δ 4.5-4.8 ppm.

-

β-CH₂ (Phe): Two diastereotopic protons appearing as a multiplet around δ 3.1-3.4 ppm.

-

NH (Amide): A doublet around δ 5.5-6.0 ppm, coupled to the α-CH.

Infrared (IR) Spectroscopy

-

N-H Stretch: A peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp peak around 1760-1780 cm⁻¹. This is a key diagnostic peak for the activated ester.[12]

-

Urethane C=O Stretch: A strong peak from the Cbz group around 1690-1710 cm⁻¹.

-

NO₂ Stretch: Two strong bands characteristic of the nitro group, typically around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric).[13]

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.

Safety, Handling, and Storage

-

Handling: Z-D-Phe-ONp should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[14][15]

-

Stability: The compound is generally stable but is sensitive to moisture, which can cause hydrolysis of the activated ester. It may also be light-sensitive over long periods.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-15°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) is advisable to maximize shelf life.[2]

-

Hazards: While specific toxicity data is limited, related compounds are generally considered to be of low hazard. However, as with all laboratory chemicals, it should be treated with care. It may cause skin and eye irritation upon direct contact.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71567, D-Phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental (room temperature) optical rotation... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of phenylalanine... [Image]. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284201, N-Cbz-DL-Leucine p-nitrophenyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. [Image]. Retrieved from [Link]

-

Den-Haan, H., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PLoS One, 10(2), e0118329. Retrieved from [Link]

-

ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of initial dipeptide... [Image]. Retrieved from [Link]

-

Das, M., et al. (2024). Effect of Solvent on the Optical Rotation of Azatryptophan Derivatives. Magnetic Resonance in Chemistry, 62(12), 850-860. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of PSf-Ac-D-Phe. [Image]. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]

-

Marcus, Y., & Hefter, G. (2007). Specific anion effects on the optical rotation of alpha-amino acids. The Journal of Physical Chemistry B, 111(39), 11464-9. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PPD. [Image]. Retrieved from [Link]

- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102569, N-Carbobenzoxyalanine 4-nitrophenyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine.

-

Carl Roth. (n.d.). Safety Data Sheet: PNP-α-D-Gal. Retrieved from [Link]

Sources

- 1. 2578-84-9 | India [ottokemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Effect of Solvent on the Optical Rotation of Azatryptophan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 7. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ca [fishersci.ca]

The In-Depth Technical Guide to Z-D-Phe-ONp: Mechanism of Action and Application as a Protease Substrate

This guide provides a comprehensive technical overview of N-α-Z-D-phenylalanine p-nitrophenyl ester (Z-D-Phe-ONp), a chromogenic substrate used in protease research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the substrate's core mechanism of action, provides detailed experimental protocols, and offers field-proven insights into its application, particularly in the context of serine protease activity.

Introduction: The Utility of Chromogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug discovery. A key tool in this field is the use of synthetic substrates that, upon cleavage, produce a detectable signal. Z-D-Phe-ONp falls into the category of chromogenic substrates, which are invaluable for their ability to provide a simple, continuous, and quantitative measure of enzyme activity through a color change. Understanding the specific mechanism and optimal use of such substrates is paramount for generating reliable and reproducible data.

Core Mechanism of Z-D-Phe-ONp Hydrolysis

The functionality of Z-D-Phe-ONp as a protease substrate is dictated by the interplay of its three key chemical moieties: the N-terminal Benzyloxycarbonyl (Z) group, the D-phenylalanine residue, and the C-terminal p-nitrophenyl (ONp) ester leaving group.

The Role of the Constituent Parts

-

D-Phenylalanine: This central component provides the substrate with a degree of specificity for proteases that can accommodate aromatic amino acid residues in their active site. The D-configuration is of particular interest as most proteases exhibit a strong preference for L-amino acids. The use of a D-amino acid allows for the investigation of enzyme stereospecificity.

-

p-Nitrophenyl (ONp) Ester: This is the chromogenic reporter group. When esterified to the D-phenylalanine, the p-nitrophenyl group is colorless. However, upon enzymatic cleavage and its release as p-nitrophenol, it becomes deprotonated in solutions with a pH near or above neutral, forming the p-nitrophenolate anion. This anion exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.

-

Benzyloxycarbonyl (Z) Group: Traditionally viewed as a protecting group in peptide synthesis, the Z-group in this context plays a crucial role in substrate recognition and binding within the protease's active site. Research has indicated that the hydrophobicity and aromaticity of the Z-group can significantly enhance the catalytic efficiency of proteases like chymotrypsin.

The Catalytic Event

The hydrolysis of Z-D-Phe-ONp by a target protease, such as chymotrypsin, follows a well-established two-step mechanism typical for serine proteases: acylation and deacylation.

-

Acylation: The substrate binds to the active site of the protease. The catalytic serine residue launches a nucleophilic attack on the carbonyl carbon of the ester bond linking D-phenylalanine and p-nitrophenol. This forms a transient tetrahedral intermediate, which then collapses, leading to the release of the p-nitrophenolate anion and the formation of a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and, activated by a catalytic histidine residue, hydrolyzes the acyl-enzyme intermediate. This regenerates the free enzyme and releases the Z-D-phenylalanine product.

The rate-limiting step in this process for p-nitrophenyl esters is typically the deacylation of the acyl-enzyme intermediate. The continuous release of the yellow p-nitrophenolate allows for the real-time monitoring of the reaction rate via spectrophotometry.

Diagram of the Z-D-Phe-ONp Hydrolysis Mechanism

Caption: A streamlined workflow for determining protease kinetic parameters.

Applications in Drug Discovery and Mechanistic Studies

Z-D-Phe-ONp and similar substrates are valuable assets in the drug development pipeline and for fundamental enzyme research.

-

Inhibitor Screening: This substrate provides a straightforward method for high-throughput screening of potential protease inhibitors. A decrease in the rate of p-nitrophenol production in the presence of a test compound indicates inhibitory activity.

-

Elucidating Enzyme Specificity: By comparing the kinetic parameters of hydrolysis for Z-D-Phe-ONp with its L-isomer (Z-L-Phe-ONp) and other substrates with different amino acid residues, researchers can build a detailed profile of a protease's substrate specificity and stereoselectivity.

-

Mechanistic Studies: The simplicity of the chromogenic assay allows for the detailed investigation of enzyme kinetics under various conditions, such as different pH values, temperatures, and in the presence of allosteric modulators.

Conclusion and Future Perspectives

Z-D-Phe-ONp is a powerful and informative tool for the study of proteases, particularly those with chymotrypsin-like activity. Its unique D-phenylalanine configuration makes it especially useful for investigating the stereospecificity of enzyme-substrate interactions. While the fundamental principles of its use are well-established, the continued application of this and similar chromogenic substrates will undoubtedly contribute to the discovery of novel protease inhibitors and a deeper understanding of the complex mechanisms of enzymatic catalysis. As drug discovery moves towards more targeted and specific therapies, tools like Z-D-Phe-ONp that can dissect the finer points of enzyme behavior will remain indispensable.

References

-

Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of alpha-chymotrypsin. The Biochemical journal, 104(2), 369–377. Retrieved from [Link]

-

Ingles, D. W., & Knowles, J. R. (1968). The stereospecificity of alpha-chymotrypsin. The Biochemical journal, 108(4), 561–569. Retrieved from [Link]

-

Tanizawa, K., & Bender, M. L. (1974). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of α-chymotrypsin. Biochemical Journal, 104(2), 369-377. Retrieved from [Link]

-

Abuin, E., Lissi, E., & Quiña, F. (2005). Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide. Journal of colloid and interface science, 283(2), 539–543. Retrieved from [Link]

-

Jackson, P. F., & Young, D. W. (1987). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. Retrieved from [Link]

A Comprehensive Spectroscopic Guide to Z-D-Phe-ONp: Principles, Protocols, and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug development, the precise characterization of protected amino acid derivatives is paramount. Z-D-Phe-ONp (N-Cbz-D-phenylalanine p-nitrophenyl ester) stands as a crucial building block and intermediate. Its activated ester functionality makes it a valuable reagent in peptide synthesis, while the benzyloxycarbonyl (Z or Cbz) protecting group offers critical control over reactive sites. A thorough understanding of its structural and electronic properties, ascertained through spectroscopic methods, is essential for its effective application, ensuring purity, stability, and predictable reactivity.

This technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic characterization of Z-D-Phe-ONp. We will delve into the core principles of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), detailing not just the procedural steps but the scientific rationale behind them. This document is designed to be a self-validating resource, grounding its protocols and interpretations in established scientific principles and authoritative references.

The Molecular Blueprint: Structure of Z-D-Phe-ONp

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. Z-D-Phe-ONp is an ester formed from Z-D-phenylalanine and p-nitrophenol.

Molecular Formula: C₂₃H₂₀N₂O₆[1]

Molecular Weight: 420.4 g/mol [1]

The key structural features that give rise to its characteristic spectroscopic signatures are:

-

The benzyloxycarbonyl (Cbz) group , containing an aromatic ring and a carbamate linkage.

-

The D-phenylalanine backbone , with its own aromatic ring and a chiral center.

-

The p-nitrophenyl (ONp) ester , an activated ester with a distinct electronic profile due to the nitro group.

Caption: Molecular structure of Z-D-Phe-ONp.

Section 1: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. In Z-D-Phe-ONp, the primary chromophores are the two phenyl rings and the p-nitrophenyl system. The latter is particularly dominant due to the extended conjugation and the strong electron-withdrawing nature of the nitro group.

The "Why": Causality Behind the Method

The p-nitrophenyl ester group is an excellent chromophore, making UV-Vis spectroscopy a straightforward method for both qualitative identification and quantitative analysis. The release of p-nitrophenol or a p-nitrophenolate anion during a reaction (e.g., peptide coupling or hydrolysis) leads to a significant and easily monitored change in the UV-Vis spectrum, as the anion has a strong absorbance maximum around 400-410 nm.[2][3] This makes it a valuable tool for kinetic studies.[4]

Experimental Protocol: Quantitative UV-Vis Analysis

Caption: Workflow for quantitative UV-Vis analysis.

-

Solvent Selection: Use a spectroscopic grade solvent that does not absorb in the region of interest. Methanol or ethanol are suitable choices as they are transparent above 210 nm.

-

Sample Preparation:

-

Prepare a stock solution of Z-D-Phe-ONp in the chosen solvent (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to create standards of known concentrations.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum from approximately 200 nm to 500 nm.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard and the sample of unknown concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance at λmax versus concentration for the standards.

-

Determine the concentration of the unknown sample using its absorbance and the calibration curve.

-

Data Interpretation

The UV-Vis spectrum of Z-D-Phe-ONp is expected to show a strong absorption band characteristic of the p-nitrophenyl ester moiety. While the phenyl groups of the phenylalanine and benzyloxycarbonyl moieties contribute to absorbance in the 250-270 nm range, the dominant feature will be from the p-nitrophenyl group, typically appearing at a longer wavelength. Under acidic or neutral conditions, p-nitrophenol itself absorbs maximally at 317 nm.[5]

| Feature | Expected Wavelength (λmax) | Origin |

| Phenylalanine/Cbz | ~257 nm | π → π* transitions in the aromatic rings |

| p-Nitrophenyl Ester | ~270-300 nm | π → π* transitions of the p-nitrophenyl system |

Note: The exact λmax can be influenced by the solvent.

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The "Why": Causality Behind the Method

FT-IR is an indispensable tool for confirming the identity and purity of Z-D-Phe-ONp. The presence of key functional groups—the carbamate (N-H and C=O), the ester (C=O), and the nitro group (N-O)—gives rise to a unique and complex "fingerprint" spectrum. The positions of the carbonyl stretching bands are particularly informative about the electronic environment of these groups. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples as it requires minimal sample preparation.[6][7][8]

Experimental Protocol: ATR-FT-IR Spectroscopy

Caption: Workflow for ATR-FT-IR analysis.

-

Sample Preparation: Z-D-Phe-ONp is a solid and can be analyzed directly using an ATR-FTIR spectrometer. Ensure the sample is dry.

-

Data Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

-

Place a small amount of the Z-D-Phe-ONp powder onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The FT-IR spectrum of Z-D-Phe-ONp will display several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H stretch | Carbamate |

| 3100-3000 | C-H stretch | Aromatic |

| ~1760 | C=O stretch | p-Nitrophenyl ester |

| ~1720 | C=O stretch | Carbamate |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1525 | N-O asymmetric stretch | Nitro group[9] |

| ~1345 | N-O symmetric stretch | Nitro group[9] |

| ~1250 | C-O stretch | Ester and carbamate |

The presence of two distinct carbonyl peaks is a key feature: the ester carbonyl typically appears at a higher wavenumber than the carbamate carbonyl. The strong absorptions corresponding to the nitro group are also definitive identifiers.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For Z-D-Phe-ONp, both ¹H and ¹³C NMR are essential for full characterization.

The "Why": Causality Behind the Method

¹H NMR provides a precise map of all the hydrogen atoms in the molecule, revealing their chemical environment through chemical shifts, their proximity to other hydrogens through spin-spin coupling, and their relative numbers through integration. ¹³C NMR complements this by providing a signal for each unique carbon atom, which is invaluable for confirming the carbon skeleton. The choice of solvent is critical; a deuterated solvent that fully dissolves the sample without reacting with it is required.[10] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The use of a high-field magnet improves signal dispersion and resolution, which is crucial for resolving the complex aromatic regions of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Z-D-Phe-ONp in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.[11]

-

Filter the solution into a clean, dry NMR tube to remove any particulate matter.[12]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies, and "shim" the magnetic field to optimize its homogeneity.

-

Acquire the ¹H spectrum.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific nuclei in the molecule.

-

Data Interpretation: Expected Spectra

¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 2H | Aromatic protons ortho to NO₂ |

| ~7.3-7.4 | m | 10H | Aromatic protons of Cbz and Phe |

| ~7.1 | d | 2H | Aromatic protons meta to NO₂ |

| ~5.5 | d | 1H | N-H (carbamate) |

| ~5.1 | s | 2H | CH₂ of Cbz group |

| ~4.9 | m | 1H | α-CH of Phe |

| ~3.2 | m | 2H | β-CH₂ of Phe |

-

Rationale for Assignments: The aromatic protons on the p-nitrophenyl ring are the most deshielded due to the electron-withdrawing nitro group. The protons ortho to the nitro group will be further downfield than those meta to it. The large multiplet between 7.3-7.4 ppm accounts for the 10 protons of the two unsubstituted phenyl rings. The benzylic protons of the Cbz group appear as a singlet around 5.1 ppm. The α- and β-protons of the phenylalanine backbone will be multiplets due to coupling with each other and, in the case of the α-proton, with the N-H proton. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.[10] The coupling constant between coupled protons will be identical.[13]

¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~156 | C=O (Carbamate) |

| ~150 | Aromatic C-NO₂ |

| ~145 | Aromatic C-O (ester) |

| ~120-138 | Aromatic carbons |

| ~67 | CH₂ of Cbz group |

| ~55 | α-C of Phe |

| ~38 | β-C of Phe |

-

Rationale for Assignments: Carbonyl carbons are typically the most deshielded, appearing far downfield.[14] The ester carbonyl is generally slightly more deshielded than the carbamate carbonyl. The aromatic carbons appear in a wide range from ~120-150 ppm. The aliphatic carbons of the Cbz methylene, and the phenylalanine α- and β-carbons appear at higher field (more shielded).

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like Z-D-Phe-ONp, as it typically keeps the molecule intact.[15]

The "Why": Causality Behind the Method

ESI-MS is the gold standard for confirming the molecular weight of synthesized compounds like Z-D-Phe-ONp. The technique is highly sensitive and provides an exact mass, which can be used to confirm the elemental composition. By increasing the energy in the mass spectrometer (e.g., in tandem MS or MS/MS), the molecule can be fragmented in a predictable way.[16][17] Analyzing these fragments allows for the verification of the molecule's structure, confirming the presence of the Cbz group, the phenylalanine core, and the p-nitrophenyl ester.

Experimental Protocol: ESI-MS

Caption: Workflow for ESI-MS and MS/MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution of Z-D-Phe-ONp (typically in the µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote the formation of protonated molecules ([M+H]⁺).

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

A full scan mass spectrum is acquired to identify the molecular ion.

-

For structural confirmation, a tandem MS (MS/MS) experiment can be performed. The molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. In positive mode, this will likely be the protonated molecule [M+H]⁺ (m/z 421.1) or the sodium adduct [M+Na]⁺ (m/z 443.1).

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

-

Data Interpretation: Expected Fragmentation

The molecular ion [M+H]⁺ of Z-D-Phe-ONp has an expected m/z of 421.1. In an MS/MS experiment, characteristic fragment ions would be expected from the cleavage of labile bonds, such as the ester and carbamate linkages.

| m/z | Fragment Ion | Origin |

| 421.1 | [M+H]⁺ | Protonated molecule |

| 299.1 | [M - ONp + H]⁺ | Loss of p-nitrophenoxy group |

| 282.1 | [M - ONp - OH + H]⁺ | Loss of p-nitrophenol |

| 138.1 | [p-nitrophenol+H]⁺ | p-nitrophenol fragment |

| 108.1 | [C₇H₈O]⁺ | Tropylium ion from Cbz group |

| 91.1 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

The observation of these key fragments provides strong evidence for the correctness of the assigned structure.

Conclusion

The spectroscopic characterization of Z-D-Phe-ONp is a multi-faceted process that leverages the strengths of several analytical techniques. UV-Vis spectroscopy provides a rapid means for quantification, FT-IR confirms the presence of key functional groups, NMR spectroscopy offers a detailed map of the molecular structure, and mass spectrometry verifies the molecular weight and connectivity. By employing these methods in a complementary fashion and understanding the scientific principles behind their application, researchers can ensure the quality and identity of this important synthetic building block, thereby upholding the integrity and success of their scientific endeavors.

References

-

UCL. (n.d.). Chemical Shifts. Retrieved from [Link]

-

Garrido, M., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151025, Z-Phe-ONp. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Pimenta, E. F., & Leite, V. M. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). UV-Vis absorption spectra (268–700 nm) in methanol of DPPH (5.0–100 μM). Retrieved from [Link]

-

Anklin, C. (2015). How can we take the NMR of a moisture sensitive compound? ResearchGate. Retrieved from [Link]

-

ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Ferreira, C. R., et al. (2015). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Retrieved from [Link]

-

Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35066. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Kricheldorf, H. R. (1982). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Retrieved from [Link]

-

Lymperopoulou, K., & Vlessidis, A. G. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. PMC. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Mandal, A. K., et al. (2015). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Ghandi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Sparks, D. L., & Sparks, R. B. (2002). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

-

Sgourakis, N. G., & Garcia, A. E. (2014). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. NIH. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). NMR spectroscopy: coupling constants. YouTube. Retrieved from [Link]

-

Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]

-

ResearchGate. (2015). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Journal of Young Investigators. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved from [Link]

-

PubMed. (2006). Theoretical Investigation on 1H and 13C NMR Chemical Shifts of Small Alkanes and Chloroalkanes. Retrieved from [Link]

-

Professor Dave Explains. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

ResearchGate. (2020). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Reddit. (2022). Mass spectroscopy experts: How does tandem MS (MS/MS) determine peptide/protein sequence?. Retrieved from [Link]

-

Khan Academy. (2020). Fragmentation in mass spectrometry. YouTube. Retrieved from [Link]

-

SciSpace. (2012). Tandem Mass Spectrometry of Peptides. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Determining enzyme kinetics with Z-D-Phe-onp substrate

Application Note & Protocol

Title: A Guide to Determining Protease Kinetics Using the Chromogenic Substrate Z-D-Phe-ONp

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the kinetic parameters of proteases, particularly those with specificity for D-phenylalanine residues, using the chromogenic substrate Z-D-Phe-ONp (N-Benzyloxycarbonyl-D-phenylalanine-2-nitrophenyl ester). While proteases like chymotrypsin typically exhibit high specificity for L-amino acids, the study of D-amino acid-containing substrates is crucial for investigating enzyme promiscuity, engineered enzyme variants, or proteases from organisms that utilize D-amino acids. This guide details the underlying principles of the colorimetric assay, step-by-step protocols for reagent preparation and kinetic measurements, and a thorough methodology for data analysis to derive the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Principle of the Assay

The determination of enzyme kinetics with Z-D-Phe-ONp relies on a straightforward spectrophotometric measurement. The substrate itself is colorless. However, upon enzymatic hydrolysis of the ester bond, it releases Z-D-Phenylalanine and ortho-nitrophenol (ONP). In an aqueous solution with a pH above 7, the liberated ONP is deprotonated to the ortho-nitrophenolate ion, which has a distinct yellow color.[1] The rate of the enzyme-catalyzed reaction can, therefore, be continuously monitored by measuring the increase in absorbance at 420 nm.[1][2]

The reaction velocity is directly proportional to the rate of ONP formation, allowing for the calculation of key kinetic parameters by measuring the reaction rate at various substrate concentrations. This relationship is described by the Michaelis-Menten equation, a fundamental model of enzyme kinetics.[2]

Caption: Enzymatic cleavage of Z-D-Phe-ONp and subsequent detection.

Materials and Reagents

-

Enzyme: Purified protease with suspected D-phenylalanine specificity (e.g., α-chymotrypsin for comparative studies, or an engineered variant).

-

Substrate: Z-D-Phe-ONp (N-Benzyloxycarbonyl-D-phenylalanine 2-nitrophenyl ester).

-

Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

-

Expert Insight: Tris buffer is widely used for protease assays around pH 8.0, which is optimal for many serine proteases like chymotrypsin.[3] Calcium ions (CaCl₂) are often included as they can stabilize the enzyme's structure and improve its activity.

-

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Equipment:

-

UV/Vis spectrophotometer or microplate reader capable of kinetic measurements at 420 nm.

-

Temperature-controlled cuvette holder or plate chamber (e.g., set to 25°C or 37°C).[3]

-

Calibrated pipettes.

-

96-well, flat-bottom, clear microplates (for plate reader assays).

-

Analytical balance and pH meter.

-

Experimental Protocols

Reagent Preparation (A Self-Validating System)

Accuracy in reagent preparation is fundamental to obtaining reproducible kinetic data.

-

Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

Dissolve 6.057 g of Tris base and 1.47 g of CaCl₂ dihydrate in ~900 mL of purified water.

-

Adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C) using 1 M HCl.

-

Bring the final volume to 1 L with purified water. Filter and store at 4°C.

-

Trustworthiness Check: Always re-check the pH of the buffer at the assay temperature before use, as the pKa of Tris is temperature-dependent.

-

-

Substrate Stock Solution (e.g., 50 mM):

-

Accurately weigh the required amount of Z-D-Phe-ONp powder.

-

Dissolve in anhydrous DMSO to create a high-concentration stock solution.

-

Expert Insight: Z-D-Phe-ONp has poor aqueous solubility. DMSO is the recommended solvent. To avoid enzyme inhibition or denaturation, the final concentration of DMSO in the assay well should not exceed 2% (v/v).

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Enzyme Working Solution:

-

Prepare a concentrated stock solution of the enzyme in a suitable, stabilizing buffer (refer to the manufacturer's data sheet) and store it in aliquots at -80°C.

-

On the day of the experiment, dilute the enzyme stock to a working concentration using cold assay buffer. The final concentration should be chosen such that it produces a linear rate of absorbance change for at least 5-10 minutes.

-

Expert Insight: The optimal enzyme concentration must be determined empirically. A good starting point for chymotrypsin is a final concentration of 1-10 µg/mL. Always keep the enzyme solution on ice to prevent autolysis or degradation.[4]

-

Kinetic Assay Workflow (96-Well Plate Format)

This protocol describes determining the initial velocity (V₀) at various substrate concentrations.

Caption: General workflow for the enzyme kinetic assay.

Step-by-Step Procedure:

-

Plate Setup: Prepare a serial dilution of the substrate stock solution in assay buffer. A typical range might span from 0.1 to 10 times the expected Kₘ.

-

Reaction Mixture: In each well of a 96-well plate, assemble the reaction components as described in the table below. Prepare triplicate wells for each substrate concentration.

-

Self-Validation: Include two critical controls:

-

No-Enzyme Control: Contains the highest substrate concentration but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Contains enzyme but no substrate. This establishes the baseline absorbance of the enzyme solution.

-

-

-

Pre-incubation: Pre-incubate the plate containing buffer and substrate at the desired assay temperature (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.

-

Initiate Reaction: Add the enzyme working solution to all wells to start the reaction. Mix gently by pipetting or using an orbital shaker.

-

Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements. Record the absorbance at 420 nm every 30 seconds for 10-20 minutes.

Data Presentation and Analysis

Calculation of Initial Velocity (V₀)

The raw data consists of absorbance values over time for each substrate concentration.

-

Plot Data: For each concentration, plot Absorbance vs. Time (in minutes).

-

Determine Linear Range: Identify the initial linear portion of the curve. The reaction rate will slow over time as the substrate is consumed.

-

Calculate Slope: Determine the slope of this linear range (ΔAbs/min). This is your observed reaction rate.

-

Convert to Molarity/Time: Convert the rate from ΔAbs/min to a molar concentration per unit time (M/s or µM/min) using the Beer-Lambert Law:

-

V₀ = (Slope / (ε × l))

-

Where:

-

Slope is the rate in Abs/min.

-

ε is the molar extinction coefficient of o-nitrophenol at pH 8.0 (~4,500 M⁻¹cm⁻¹ at 420 nm). This value should be determined empirically or cited from a reliable source for the specific buffer conditions used.

-

l is the path length of the light through the solution in cm. For a 96-well plate with a 200 µL volume, this is typically ~0.5-0.6 cm but should be confirmed for your specific plate and reader.

-

-

Michaelis-Menten Kinetics

Once V₀ is calculated for each substrate concentration [S], the kinetic parameters can be determined.

-

Plot V₀ vs. [S]: Create a scatter plot of the initial velocity (V₀) on the y-axis against the substrate concentration ([S]) on the x-axis. The data should follow a hyperbolic curve.[5]

-

Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, R) to fit the data directly to the Michaelis-Menten equation:

-

V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])

-

This analysis will provide the most accurate values for Vₘₐₓ (the maximum reaction rate when the enzyme is saturated with substrate) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).

-

Example Data Summary

| Substrate [S] (µM) | Rate (ΔAbs/min) | Initial Velocity V₀ (µM/min) |

| 0 | 0.0005 | 0.0 |

| 25 | 0.0150 | 5.56 |

| 50 | 0.0260 | 9.63 |

| 100 | 0.0410 | 15.19 |

| 200 | 0.0600 | 22.22 |

| 400 | 0.0780 | 28.89 |

| 800 | 0.0910 | 33.70 |

| 1600 | 0.0980 | 36.30 |

| Note: V₀ values calculated using a hypothetical ε of 4,500 M⁻¹cm⁻¹ and a path length of 0.6 cm. |

References

-

Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 63(4), 656–661. (Note: While this reference is for a similar substrate, the principles of pH and temperature dependence are analogous). A modern equivalent can be found in general biochemistry textbooks or publications on chymotrypsin kinetics. A relevant search result is: PubChem. (n.d.). N-acetyl-L-phenylalanine p-nitrophenyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Retrieved from [Link]

-

MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Peterson, J. A. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Measuring Protease Activity in Cell Lysates Using the Chromogenic Substrate Z-D-Phe-ONp

Introduction: The Critical Role of Protease Activity Measurement

Proteases, a diverse class of enzymes that catalyze the hydrolysis of peptide bonds, are integral to a vast array of physiological and pathological processes. Their activities are tightly regulated, and dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate quantification of protease activity is a cornerstone of both basic research and drug development. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on measuring protease activity in complex biological mixtures like cell lysates using the chromogenic substrate Z-D-Phe-ONp (Nα-Carbobenzoxy-D-Phenylalanine-p-nitrophenyl ester). This substrate, while being recognized by a range of proteases, offers a straightforward and reliable method for assessing general proteolytic activity. The cleavage of Z-D-Phe-ONp by a protease releases p-nitrophenol (ONp), a chromophore that can be readily quantified spectrophotometrically, providing a direct measure of enzyme kinetics.[1][2]

The principle of this assay is elegantly simple: in its esterified form, Z-D-Phe-ONp is colorless. Upon enzymatic cleavage, the liberated p-nitrophenol, under alkaline conditions, develops a distinct yellow color, with a maximum absorbance at approximately 405 nm.[3] The rate of color development is directly proportional to the protease activity in the sample. This guide will walk you through the entire workflow, from the critical first step of preparing high-quality cell lysates to the final calculations, while providing insights into the "why" behind each step to ensure robust and reproducible results.

Section 1: Foundational Principles & Assay Design

Before embarking on the experimental protocol, a firm grasp of the underlying principles is paramount for troubleshooting and data interpretation. The choice of Z-D-Phe-ONp as a substrate is predicated on its utility as a general screen for certain protease classes. While not specific to a single protease, its cleavage provides a valuable initial assessment of overall proteolytic activity within a cell lysate, which can be a crucial first step in identifying samples with aberrant protease function.

The Enzymatic Reaction

The core of this assay is the enzymatic hydrolysis of Z-D-Phe-ONp. The Z (carbobenzoxy) group serves as a protecting group for the amino terminus of the D-phenylalanine residue. The p-nitrophenyl ester linkage is the scissile bond targeted by proteases.

Caption: Enzymatic cleavage of Z-D-Phe-ONp by proteases.

Why This Substrate? Causality in Experimental Choice

The selection of a D-amino acid configuration (D-Phe) in the substrate is a deliberate choice to enhance stability against degradation by some common aminopeptidases, which often exhibit stereospecificity for L-amino acids. This nuanced design consideration helps to focus the assay on endopeptidase or carboxypeptidase activities that are less stereospecific in their recognition of the peptide backbone context.

Section 2: The Protocol - A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of your results.

Materials and Reagents

Note: Ensure all reagents are of high purity to minimize assay interference.

| Reagent | Supplier/Cat. No. | Storage | Purpose |

| Z-D-Phe-ONp | e.g., Sigma-Aldrich, C4393 | -20°C, Desiccated | Chromogenic protease substrate |

| Tris-HCl | e.g., Sigma-Aldrich, T5941 | Room Temperature | Buffering agent |

| NaCl | e.g., Sigma-Aldrich, S9888 | Room Temperature | Ionic strength adjustment |

| CaCl₂ | e.g., Sigma-Aldrich, C1016 | Room Temperature | Cofactor for some proteases |

| DMSO | e.g., Sigma-Aldrich, D8418 | Room Temperature | Solvent for Z-D-Phe-ONp |

| Protease Inhibitor Cocktail | e.g., Roche, 11836153001 | 4°C | Prevents protein degradation during lysis[4] |

| p-Nitrophenol (ONp) | e.g., Sigma-Aldrich, 1048 | Room Temperature | Standard for calibration curve |

| 96-well clear, flat-bottom microplate | Various | Room Temperature | Assay platform |

| Spectrophotometer/Plate Reader | Various | N/A | Absorbance measurement |

Reagent Preparation:

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5): Prepare a stock solution of 1 M Tris-HCl, pH 7.5. For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 3 mL of 5 M NaCl, and 1 mL of 1 M CaCl₂. Bring the volume to 100 mL with ultrapure water. The inclusion of calcium is critical as it is a required cofactor for many metalloproteases.

-

Substrate Stock Solution (100 mM Z-D-Phe-ONp in DMSO): Dissolve the appropriate amount of Z-D-Phe-ONp in 100% DMSO. This stock must be stored at -20°C and protected from light. DMSO is used due to the poor aqueous solubility of the substrate.

-

p-Nitrophenol Standard Stock Solution (10 mM in Assay Buffer): Dissolve p-nitrophenol in the assay buffer to create a stock solution for generating a standard curve.

Cell Lysate Preparation: The Foundation of a Reliable Assay

The quality of your cell lysate is non-negotiable for obtaining meaningful data. The goal is to efficiently lyse the cells while preserving the activity of the proteases of interest.

Step-by-Step Protocol:

-

Cell Culture and Harvest: Grow cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS before harvesting. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

-

Lysis Buffer Preparation: Use a non-denaturing lysis buffer to maintain protease structure and function. A recommended buffer is the assay buffer supplemented with a mild, non-ionic detergent (e.g., 0.1% Triton X-100) to facilitate membrane disruption. Crucially, add a protease inhibitor cocktail immediately before use, but one that does not inhibit the class of proteases you wish to study. For a general screen, you might omit broad-spectrum inhibitors initially, but be aware of potential protein degradation.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. A common method is freeze-thaw cycling: freeze the cell suspension in liquid nitrogen or a dry ice/ethanol bath and then thaw at 37°C.[5] Repeat this for 3-5 cycles to ensure complete lysis. Alternatively, sonication on ice can be used, but care must be taken to avoid overheating, which can denature enzymes.[6]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, including proteases. This is your cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay. This is essential for normalizing protease activity and ensuring equal protein loading in your assays.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the protease activity assay.

Caption: A streamlined workflow for the protease activity assay.

Detailed Assay Protocol (96-well plate format)

-

Standard Curve Preparation:

-

Prepare serial dilutions of the 10 mM p-nitrophenol stock solution in the assay buffer to generate standards ranging from 0 to 500 µM.

-

Add 100 µL of each standard to separate wells of the 96-well plate.

-

Include a blank well with 100 µL of assay buffer only.

-

-

Assay Setup:

-

In separate wells, add a specific amount of your cell lysate (e.g., 20-50 µg of total protein) to the assay buffer for a total volume of 90 µL.

-

Essential Controls:

-

Negative Control (Lysate Blank): Lysate in assay buffer without the substrate. This accounts for any endogenous absorbance from the lysate.

-

Substrate Blank: Assay buffer with the substrate but no lysate. This controls for spontaneous hydrolysis of the substrate.

-

Positive Control: A known protease (e.g., Trypsin) to ensure the assay is working correctly.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate the reaction by adding 10 µL of a working solution of Z-D-Phe-ONp (e.g., 10 mM in assay buffer, freshly diluted from the 100 mM DMSO stock) to each well (final concentration 1 mM).

-

Immediately start measuring the absorbance at 405 nm.

-

Kinetic Measurement (Recommended): Read the absorbance every 1-2 minutes for 30-60 minutes. This allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.[7]

-

Endpoint Measurement (Alternative): Incubate the plate for a fixed time (e.g., 30 minutes) and then take a single absorbance reading. This is simpler but may be less accurate if the reaction rate is not linear over the entire incubation period.

-

Section 3: Data Analysis and Interpretation - From Absorbance to Activity

Generating the Standard Curve

Plot the absorbance at 405 nm for your p-nitrophenol standards against their known concentrations (in µmol/mL or µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope represents the change in absorbance per unit concentration of p-nitrophenol and is crucial for converting your experimental absorbance values into the amount of product formed.

Calculating Protease Activity

The activity of the protease is expressed in units, where one unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.[1]

For Kinetic Data:

-

Plot absorbance versus time for each sample.

-

Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Calculate the amount of p-nitrophenol produced per minute using the standard curve:

-

Rate (µmol/min) = (V₀ / slope of standard curve) x Total Assay Volume (mL)

-

For Endpoint Data:

-

Subtract the absorbance of the lysate blank from the sample absorbance.

-

Calculate the total amount of p-nitrophenol produced:

-

Amount (µmol) = (Corrected Absorbance / slope of standard curve) x Total Assay Volume (mL)

-

-

Calculate the rate by dividing by the incubation time in minutes.

Normalizing the Activity:

To compare activity between different samples, it is essential to normalize the calculated rate to the amount of protein in the lysate.

-

Specific Activity (U/mg) = Rate (µmol/min) / Amount of protein in the assay (mg)

This final value provides a robust measure of the protease activity per unit of total protein.

Example Data and Calculations

| Sample | Protein (µg) | ΔAbs/min (V₀) |

| Control Lysate | 50 | 0.015 |

| Treated Lysate | 50 | 0.045 |

| Lysate Blank | 50 | 0.001 |

Assuming:

-

Slope of p-nitrophenol standard curve = 18.2 Abs/µmol

-

Total assay volume = 0.2 mL

-

Protein amount = 0.05 mg

Calculation for Treated Lysate:

-

Corrected V₀ = 0.045 - 0.001 = 0.044 ΔAbs/min

-

Rate (µmol/min) = (0.044 / 18.2) * 0.2 = 0.00048 µmol/min

-

Specific Activity = 0.00048 / 0.05 = 0.0096 U/mg

Section 4: Troubleshooting - A Guide for When Things Go Wrong

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High background in substrate blank | - Spontaneous hydrolysis of Z-D-Phe-ONp- Contaminated buffer or water | - Prepare fresh substrate solution- Use high-purity water and reagents- Adjust buffer pH if necessary |

| No or very low activity in samples | - Inactive proteases in lysate- Inappropriate assay conditions (pH, temp)- Presence of endogenous inhibitors | - Prepare fresh lysate, minimizing freeze-thaw cycles- Optimize assay buffer pH and temperature- Consider diluting the lysate to reduce inhibitor concentration |

| Non-linear reaction kinetics | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower lysate concentration or shorter incubation time- Confirm linearity by taking more frequent readings- Ensure assay is performed within the enzyme's stability range |

| High variability between replicates | - Pipetting errors- Inhomogeneous lysate- Temperature fluctuations across the plate | - Use calibrated pipettes and practice good technique- Ensure lysate is well-mixed before pipetting- Ensure uniform heating of the microplate |

Section 5: Applications in Research and Drug Discovery

The Z-D-Phe-ONp assay serves as a valuable tool in various research contexts:

-

High-Throughput Screening (HTS): The simplicity and plate-based format of this assay make it amenable to HTS for identifying inhibitors of general protease activity from large compound libraries.[8]

-

Evaluating Cellular Responses: Researchers can use this assay to assess changes in overall protease activity in response to various stimuli, such as drug treatment, environmental stress, or disease progression.

-

Quality Control: It can be used as a quick screen for unwanted proteolytic activity in protein preparations.

While this assay provides a measure of general protease activity, it is important to note that it does not identify the specific proteases responsible. Follow-up studies using more specific substrates or other techniques like proteomics would be necessary for deconvolution.

Conclusion

The measurement of protease activity in cell lysates using Z-D-Phe-ONp is a robust, accessible, and informative assay. By understanding the biochemical principles, meticulously preparing reagents and lysates, and incorporating the appropriate controls, researchers can generate reliable and reproducible data. This application note provides the foundational knowledge and practical guidance to successfully implement this assay, empowering scientists in their quest to unravel the complex roles of proteases in health and disease.

References

-

Quinn, C. P., Semenova, V. A., Elie, C. M., & Sandra, R. S. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega. [Link]

-

Sigma-Aldrich. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Journal of Visualized Experiments. [Link]

-

Liger, D. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?. ResearchGate. [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (n.d.). PMC. [Link]

-

Cell lysate Preparation and enzymatic assay. (2025). Bio-protocol. [Link]

-

Protease Assays. (2012). Assay Guidance Manual - NCBI. [Link]

-

Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. (n.d.). Scientific Research Publishing. [Link]

-

Assay for Protealysin-like Protease Inhibitor Activity. (2022). PMC. [Link]

-

Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). PMC. [Link]

-

A proteomic approach for the discovery of protease substrates. (2004). PMC. [Link]

-

Kinetics of alkaline protease production by Streptomyces griseoflavus PTCC1130. (n.d.). NIH. [Link]

-

A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). MDPI. [Link]

-

Substrate Profiling of Tobacco Etch Virus Protease Using a Novel Fluorescence-Assisted Whole-Cell Assay. (n.d.). NIH. [Link]

-

High Throughput Screening for Natural Host Defense Peptide-Inducing Compounds as Novel Alternatives to Antibiotics. (2018). PubMed Central. [Link]

-

What is the best and most simple protease enzyme assay protocol?. (2014). ResearchGate. [Link]

-

Methods of determining proteolytic activity in commercial samples of immobilized proteinase preparations. (2025). ResearchGate. [Link]

-

Dynamics of Preferential Substrate Recognition in HIV-1 Protease. (n.d.). NIH. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). Umcs. [Link]

-

A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

Protease Assay™. (n.d.). G-Biosciences. [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022). bioRxiv. [Link]

-

Preparing Cell or Tissue Lysates for ELISA & Multiplex Assay Kits. (n.d.). RayBiotech. [Link]

-

Phosphorylation of Recombinant Human Phenylalanine Hydroxylase: Effect on Catalytic Activity, Substrate Activation and Protection Against Non-Specific Cleavage of the Fusion Protein by Restriction Protease. (n.d.). PubMed. [Link]

-

Substrate specificities of caspase family proteases. (1997). PubMed. [Link]

-

How to calculate protease activity at 280 nm?. (2019). ResearchGate. [Link]

-

A Chemical Strategy for Protease Substrate Profiling. (2019). PubMed - NIH. [Link]

-

Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). ResearchGate. [Link]

-

Getting Started and Troubleshooting Tips for RNAscope® and BaseScope™ Assays. (2018). YouTube. [Link]

-

The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (2021). Yeshiva University. [Link]

-

Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity. (n.d.). PubMed. [Link]

-

Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity. (n.d.). PubMed. [Link]

-

P325: APPLICATIONS OF HIGH-THROUGHPUT DRUG SCREENING AS DRUG REPURPOSING STRATEGY FOR POOR OUTCOME SUBGROUPS OF PEDIATRIC B-CELL PRECURSOR ACUTE LYMPHOBLASTIC LEUKEMIA. (2023). HemaSphere. [Link]

-

Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). Nature. [Link]

-

Principles and Processes in Biotechnology.pmd. (n.d.). Testbook. [Link]

-

Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. (n.d.). PubMed Central. [Link]

-

Prediction and design of protease enzyme specificity using a structure-aware graph convolutional network. (n.d.). PNAS. [Link]

-

Application of Droplet-Array Sandwiching Technology to Click Reactions for High-Throughput Screening. (2025). ResearchGate. [Link]

-

Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin. (n.d.). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. phavi.umcs.pl [phavi.umcs.pl]

- 4. bio-protocol.org [bio-protocol.org]

- 5. タンパク質抽出のための細胞破砕 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. biorxiv.org [biorxiv.org]

- 8. P325: APPLICATIONS OF HIGH-THROUGHPUT DRUG SCREENING AS DRUG REPURPOSING STRATEGY FOR POOR OUTCOME SUBGROUPS OF PEDIATRIC B-CELL PRECURSOR ACUTE LYMPHOBLASTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to Monitoring Z-D-Phe-ONP Hydrolysis by Spectrophotometry

Introduction: The Rationale for a Chromogenic Assay

In the realm of enzymology and drug development, the precise measurement of protease activity is paramount. Chymotrypsin, a serine protease, serves as a vital model enzyme for studying proteolytic mechanisms and for screening potential inhibitors. The use of chromogenic substrates provides a continuous and straightforward method for monitoring enzyme kinetics. This application note details a robust spectrophotometric assay for monitoring the hydrolysis of Nα-Carbobenzoxy-D-phenylalanine p-nitrophenyl ester (Z-D-Phe-ONP).